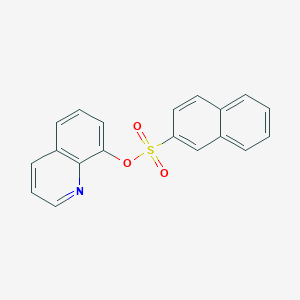

Quinolin-8-yl naphthalene-2-sulfonate

Description

Contextualization within Quinoline (B57606) and Naphthalene (B1677914) Chemical Space

The character and potential utility of Quinolin-8-yl naphthalene-2-sulfonate (B94788) are best understood by first examining its foundational building blocks.

The core structure of Quinolin-8-yl naphthalene-2-sulfonate involves a quinoline moiety attached at its 8-position to the oxygen atom of a naphthalene-2-sulfonate group. Quinoline is a heterocyclic aromatic compound, structurally equivalent to a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion results in a planar, electron-deficient system that is a cornerstone in the design of various functional molecules.

The naphthalene sulfonate portion is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, functionalized with a sulfonic acid ester group. wikipedia.org Naphthalenesulfonates are known for their utility in various industrial applications, often conferred by their surfactant-like properties and stability. In the combined molecule, the sulfonate ester acts as a bridge connecting the two aromatic systems. The geometry of analogous compounds, such as 8-quinolyl 5-(dimethylamino)naphthalene-1-sulfonate, reveals a significant dihedral angle between the quinoline and naphthalene ring systems. nih.gov This spatial arrangement, along with the potential for intermolecular interactions like π-π stacking and hydrogen bonding, is critical in defining the compound's solid-state structure and its interactions with other molecules. nih.govrsc.org

Below is a table summarizing the key structural parameters of the parent compound.

| Property | Value/Description |

| Molecular Formula | C₁₉H₁₃NO₃S |

| Core Scaffolds | Quinoline, Naphthalene |

| Functional Group | Sulfonate Ester |

| Linkage | Quinolin-8-oxy-naphthalene-2-sulfonate |

| Key Potential Interactions | π-π Stacking, C–H⋯O Hydrogen Bonding |

This data is based on the chemical structure of this compound.

The quinoline motif is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in a vast array of pharmacologically active compounds. orientjchem.orgjddtonline.info Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. orientjchem.orgjddtonline.infonih.gov Famous examples include quinine (B1679958), a natural antimalarial alkaloid, and the synthetic fluoroquinolone class of antibiotics like ciprofloxacin. nih.gov The versatility of the quinoline ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. orientjchem.org This adaptability has made quinoline a focal point in the development of new therapeutic agents and functional materials. eurekaselect.com

Naphthalene sulfonates are derivatives of sulfonic acid containing a naphthalene functional unit. wikipedia.org They are of significant commercial importance, widely used as superplasticizers in concrete, dispersants in the production of dyes and pigments, and as wetting agents in agricultural formulations. alphachem.biz This utility stems from their amphiphilic nature, combining a hydrophobic naphthalene core with a hydrophilic sulfonate group. In synthetic methodologies, the sulfonate group can be used to enhance water solubility, a crucial property for certain applications. nih.gov Furthermore, alkylnaphthalene sulfonates are valued for their thermal stability and effectiveness as surfactants. nih.gov The synthesis of these compounds typically involves the sulfonation of naphthalene, a process that can be controlled to produce specific isomers for different applications. chemicalbook.comgoogle.com

Overview of Sulfonate Esters and their Research Prominence

Sulfonate esters, with the general formula R-SO₂-OR', are esters of sulfonic acids. wikipedia.org They are a pivotal class of compounds in organic synthesis, primarily because the sulfonate group (RSO₃⁻) is an exceptionally good leaving group. periodicchemistry.com This property is exploited to convert alcohols, which have a poor leaving group (hydroxide, OH⁻), into a highly reactive intermediate for nucleophilic substitution (Sₙ2) and elimination reactions. periodicchemistry.comlibretexts.org

The conversion is typically achieved by reacting an alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.com The high reactivity of sulfonate esters stems from the stability of the resulting sulfonate anion, which is a very weak base due to the delocalization of its negative charge across three oxygen atoms through resonance. periodicchemistry.com Beyond their role as reactive intermediates, sulfonate esters are also employed as protecting groups and as electrophilic partners in a variety of synthetic transformations, including transition-metal-catalyzed reactions. eurjchem.com

The table below lists some of the most common sulfonate esters used in organic synthesis.

| Sulfonate Ester | Abbreviation | Use |

| Methanesulfonate (B1217627) | Mesylate (Ms) | Good leaving group, common in substitution reactions. periodicchemistry.com |

| p-Toluenesulfonate | Tosylate (Ts) | Excellent leaving group, widely used in synthesis. periodicchemistry.com |

| Trifluoromethanesulfonate | Triflate (Tf) | Extremely powerful leaving group, used for difficult reactions. periodicchemistry.com |

Current Research Trajectories for this compound and its Structural Analogs

While direct research on this compound is limited, the research trajectories of its structural analogs provide a clear indication of its potential areas of application. The fusion of quinoline and sulfonate moieties has been explored in several contexts, primarily in medicinal chemistry and materials science.

Anticancer and Antimicrobial Agents: A significant body of research focuses on quinoline-based sulfonamides, which are structurally related to sulfonate esters. New series of quinoline-based sulfonamides have been developed and investigated as potent and selective inhibitors of carbonic anhydrase isoforms that are associated with tumorigenesis, highlighting their potential as anticancer agents. nih.govresearchgate.netnih.gov Similarly, novel conjugates of quinoline and polycyclic aromatic hydrocarbons (including naphthalene) bearing sulfonate groups have been synthesized and shown to possess interesting supramolecular structures and cytotoxic properties against cancer cell lines. rsc.org Other quinoline and naphthalene derivatives have been designed as potential antimycobacterial agents. nih.gov

Fluorescent Probes: The combination of a naphthalene sulfonate with a reporter group is a well-established strategy for creating fluorescent probes. The "dansyl" group (5-(dimethylamino)naphthalene-1-sulfonyl) is a classic example. When attached to a quinoline scaffold, as in 8-Quinolyl 5-(dimethylamino)naphthalene-1-sulfonate, it acts as a fluorescent sensor for detecting metal ions and for probing hydrophobic sites in proteins. nih.govresearchgate.net This suggests that this compound could serve as a platform for developing new chemosensors or biological labels.

Based on these precedents, the research pathways for this compound are likely to explore its bioactivity, particularly as an anticancer or antimicrobial agent, and its potential as a ligand for coordination chemistry or as a building block for functional materials with specific photophysical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61430-89-5 |

|---|---|

Molecular Formula |

C19H13NO3S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

quinolin-8-yl naphthalene-2-sulfonate |

InChI |

InChI=1S/C19H13NO3S/c21-24(22,17-11-10-14-5-1-2-6-16(14)13-17)23-18-9-3-7-15-8-4-12-20-19(15)18/h1-13H |

InChI Key |

LIVYRCFRPZEPCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of Quinolin 8 Yl Naphthalene 2 Sulfonate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H and ¹³C NMR spectra of quinolin-8-yl naphthalene-2-sulfonate (B94788) confirm the covalent linkage between the quinolin-8-ol and naphthalene-2-sulfonyl moieties.

In the ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) and naphthalene (B1677914) rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. Protons on the quinoline ring adjacent to the nitrogen atom (e.g., H-2 and H-7) are anticipated to show the largest chemical shifts due to the deshielding effect of the heteroatom. For instance, the proton at the 2-position of the quinoline ring is expected to appear as a doublet of doublets around δ 8.9 ppm.

The ¹³C NMR spectrum provides further evidence for the compound's structure. The carbon atoms of the aromatic rings typically appear in the δ 110-155 ppm range. The carbon atom attached to the sulfonate group (C-2 of the naphthalene ring) and the carbon atom of the quinoline ring bonded to the ester oxygen (C-8) are expected to be significantly deshielded. Specifically, the carbons of the quinoline ring adjacent to the nitrogen atom (C-2 and C-8a) would likely resonate near δ 150 ppm and δ 141 ppm, respectively.

Predicted ¹H NMR Chemical Shifts for Quinolin-8-yl Naphthalene-2-sulfonate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline H-2 | ~8.9 | dd |

| Quinoline H-3 | ~7.5 | dd |

| Quinoline H-4 | ~8.2 | dd |

| Quinoline H-5 | ~7.6 | t |

| Quinoline H-6 | ~7.4 | d |

| Quinoline H-7 | ~7.9 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline C-2 | ~150 |

| Quinoline C-3 | ~122 |

| Quinoline C-4 | ~136 |

| Quinoline C-4a | ~129 |

| Quinoline C-5 | ~130 |

| Quinoline C-6 | ~115 |

| Quinoline C-7 | ~140 |

| Quinoline C-8 | ~148 |

| Quinoline C-8a | ~141 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the this compound structure, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the quinoline and naphthalene ring systems.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon atom's chemical shift based on the chemical shift of its attached proton.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for confirming the ester linkage by observing a correlation between the protons on the quinoline ring (e.g., H-7) and the sulfonate-bearing carbon of the naphthalene ring (C-2'), and vice versa.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of the molecule.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic quinoline and naphthalene systems. The extended conjugation across both aromatic frameworks influences the position and intensity of these bands. Naphthalene itself typically exhibits absorption maxima around 220, 275, and 312 nm. researchgate.net The quinoline moiety also absorbs strongly in the UV region. nih.gov The combination of these two chromophores in a single molecule is expected to result in a complex spectrum with multiple absorption bands. The presence of the sulfonate group may cause a slight shift in the absorption maxima compared to the parent aromatic hydrocarbons. nih.gov

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π-π* | 220 - 250 | Naphthalene & Quinoline |

| π-π* | 270 - 300 | Naphthalene & Quinoline |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which allows for the validation of its elemental composition. For this compound (C₁₉H₁₃NO₃S), the calculated exact mass is 347.0616 g/mol . HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 348.0694.

Fragmentation analysis within the mass spectrometer provides further structural information. The primary fragmentation pathway for this compound would likely involve the cleavage of the ester bond, which is the weakest linkage in the molecule. This would result in two main fragment ions: one corresponding to the quinolin-8-oxy cation and the other to the naphthalene-2-sulfonate anion or related fragments. This fragmentation pattern confirms the identity of the two constituent parts of the molecule. mdpi.comnih.gov

Predicted HRMS Fragmentation for this compound

| Fragment | Predicted m/z |

|---|---|

| [C₁₉H₁₃NO₃S + H]⁺ | 348.0694 |

| [C₉H₇NO]⁺ (Quinolin-8-ol fragment) | 145.0528 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

For instance, the crystal structure of 8-(Naphthalen-1-yl)quinoline, which differs by the absence of the sulfonate group, reveals a triclinic crystal system. nih.gov A significant feature of these related structures is the dihedral angle between the quinoline and naphthalene ring systems. In 8-(Naphthalen-1-yl)quinoline, this angle is a substantial 68.59 (2)°. nih.govnih.gov Similarly, for 8-Quinolyl 5-(dimethylamino)naphthalene-1-sulfonate, a dihedral angle of 55.53 (2)° is observed between the two aromatic systems. researchgate.net This significant twist is a common feature in such biaryl systems, arising from steric hindrance between the hydrogen atoms on the proximal rings. It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state, with a considerable dihedral angle between the two aromatic moieties.

The crystallographic data for analogous compounds are summarized below to provide an expected framework for the title compound.

| Parameter | 8-(Naphthalen-1-yl)quinoline nih.gov | Quinoline-8-sulfonamide researchgate.net |

|---|---|---|

| Chemical Formula | C19H13N | C9H8N2O2S |

| Formula Weight (g/mol) | 255.30 | 208.23 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/n |

| a (Å) | 6.1778 (1) | 8.9431 (3) |

| b (Å) | 10.0392 (2) | 10.4542 (2) |

| c (Å) | 10.8828 (2) | 10.4648 (2) |

| α (°) | 104.537 (1) | 90 |

| β (°) | 106.435 (1) | 109.313 (2) |

| γ (°) | 90.002 (1) | 90 |

| Volume (ų) | 624.80 (2) | 923.33 (4) |

| Z | 2 | 4 |

Intermolecular Interaction Analysis within Crystal Lattices

In the crystal structure of 8-Quinolyl 5-(dimethylamino)naphthalene-1-sulfonate, molecules are linked by weak intermolecular C—H···O hydrogen bonds, which form one-dimensional chains. researchgate.net Furthermore, pairs of these chains are connected by weak π-π stacking interactions, with a centroid-centroid distance of 3.5485 (15) Å between adjacent naphthalene ring systems. researchgate.net

Similarly, in the crystal of quinoline-8-sulfonamide, molecules form inversion dimers through pairs of N—H···O hydrogen bonds. researchgate.net These dimers are then further associated via π-π stacking interactions between the benzene (B151609) rings of the quinoline moieties, with a centroid-centroid distance of 3.649 (1) Å, creating a one-dimensional polymeric structure. researchgate.net In the case of Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate (B1223632) tetrahydrate, C—H···π interactions and weak C(π)···C,N(π) intermolecular contacts contribute to the formation of sheets, with a centroid-centroid distance between naphthalene rings of 3.6547 (9) Å. researchgate.net

Given the presence of the sulfonate group with its electronegative oxygen atoms and the extended aromatic systems in this compound, it is expected that its crystal lattice will be stabilized by a combination of C—H···O hydrogen bonds involving the sulfonate oxygens and π-π stacking interactions between the quinoline and/or naphthalene rings. The steric bulk and the twisted conformation of the molecule will likely influence the specific nature of the π-π stacking, potentially leading to offset or slipped-stack arrangements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from related compounds, the following vibrational frequencies can be anticipated:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonate (R-SO₃⁻) | Asymmetric S=O stretching | 1180–1120 | |

| Sulfonate (R-SO₃⁻) | Symmetric S=O stretching | 1040–1000 | |

| Aromatic C-H | Stretching | ~3050 | nih.gov |

| Quinoline C=N | Stretching | 1600–1580 | nih.gov |

| Aromatic C=C | Stretching | 1592 and 1491 | nih.gov |

| C-S | Stretching | ~692 |

The most prominent and diagnostic peaks will be those of the sulfonate group. The strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations are a clear indicator of the presence of the sulfonate moiety. The aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹. nih.gov The stretching vibrations of the C=N bond within the quinoline ring and the C=C bonds of both aromatic systems will give rise to a series of bands in the 1600-1450 cm⁻¹ region. nih.gov The C-S stretching vibration is typically weaker and appears at lower frequencies.

Advanced Computational and Theoretical Chemistry Investigations of Quinolin 8 Yl Naphthalene 2 Sulfonate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Quinolin-8-yl naphthalene-2-sulfonate (B94788), DFT calculations would provide fundamental insights into its stability, geometry, and electronic characteristics.

Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For Quinolin-8-yl naphthalene-2-sulfonate, this would involve calculating bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is the rotational freedom around the C-O-S linkage, which connects the quinoline (B57606) and naphthalene (B1677914) rings. This rotation defines the conformational landscape. Computational studies would map the potential energy as a function of the dihedral angle between the two aromatic systems to identify the most stable conformer(s) and the energy barriers between them. For a related isomer, Quinolin-8-yl naphthalene-1-sulfonate (B229774), DFT calculations have suggested a nearly coplanar arrangement between the quinoline and naphthalene rings is the most stable, with a very small dihedral angle. researchgate.net Similar calculations would be needed to confirm the preferred orientation for the 2-sulfonate isomer.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For the related Quinolin-8-yl naphthalene-1-sulfonate, a HOMO-LUMO gap of 4.2 eV has been reported, indicating moderate electronic stability. researchgate.net

Visualizing the spatial distribution of these orbitals reveals the most likely sites for chemical reactions. Typically, the HOMO is located on the more electron-rich parts of a molecule, while the LUMO is on the electron-poorer regions. For this compound, one would expect the HOMO to be distributed across the electron-rich quinoline ring and the sulfonate oxygen atoms, and the LUMO to be localized on the naphthalene ring system. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV | Suggests moderate chemical stability and reactivity |

Note: These values are hypothetical and based on data for a similar isomer. researchgate.net Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) and Local Dipole Moments

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the behavior of molecules in their excited states. This is particularly useful for predicting and interpreting electronic absorption spectra, such as those measured by UV-Vis spectroscopy.

TD-DFT calculations for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would identify the specific electronic transitions responsible for the observed spectral features, such as π→π* transitions within the conjugated aromatic system. For a related isomer, intense absorption bands in the 250–350 nm range were predicted, arising from these π→π* transitions. researchgate.net

Quantum Chemical Descriptors for Reactivity and Interaction Site Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Value (Arbitrary Units) | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 6.0 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 1.8 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | ~ 3.9 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.1 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | ~ 0.24 eV-1 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | ~ 3.6 eV | Propensity to accept electrons. |

Note: These values are for illustrative purposes and would need to be derived from actual DFT calculations.

These descriptors help to compare the reactivity of different molecules and predict how they will behave in chemical reactions. For example, a high electrophilicity index suggests the molecule will act as a good electrophile.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic behavior of this compound in a solution, which is often more relevant to its real-world applications.

Quantitative Analysis of Non-Covalent Interactions

The stability and molecular packing of crystalline solids are governed by a complex network of non-covalent interactions. For this compound, understanding these interactions is crucial for predicting its crystal structure and properties. Advanced computational methods like Hirshfeld surface analysis and energy framework analysis provide quantitative insights into these weak forces. While specific experimental crystallographic data for this compound is not publicly available, the following sections detail the principles of these analytical techniques and present illustrative data from closely related compounds to demonstrate the expected findings.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the molecular environment.

For instance, in the analysis of related quinoline and naphthalene derivatives, H···H, C···H/H···C, and O···H/H···O contacts are typically the most significant. The red spots on a Hirshfeld surface mapped with dnorm (normalized contact distance) highlight the most significant intermolecular interactions, such as hydrogen bonds.

Illustrative Data for a Related Naphthalene-Based Compound

To illustrate the type of data obtained from Hirshfeld surface analysis, the following table presents the percentage of the most significant intermolecular contacts for a representative naphthalene-based chiral compound. nih.gov It is important to note that this data is for a related structure and not for this compound itself.

| Interaction Type | Percentage Contribution (%) |

| H···H | 48.9 |

| C···H/H···C | 40.2 |

| O···H/H···O | 7.6 |

| Data based on a study of a related naphthalene-based chiral compound. nih.gov |

This type of data reveals that van der Waals forces, represented by the H···H and C···H contacts, are the dominant interactions in the crystal packing of many organic molecules. The presence of O···H interactions, even at a smaller percentage, indicates the role of hydrogen bonding in stabilizing the structure. nih.gov

Energy framework analysis complements Hirshfeld surface analysis by quantifying the energetic contributions of different types of intermolecular interactions. This method calculates the interaction energies (electrostatic, dispersion, repulsion, and polarization) between a central molecule and its neighbors in the crystal lattice. The total interaction energy is the sum of these components and provides a measure of the stability of the molecular packing.

The results are often visualized as cylindrical frameworks where the thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear and intuitive representation of the packing topology and the dominant forces at play.

Illustrative Interaction Energies for a Related Quinoxaline (B1680401) Derivative

The following table provides an example of the interaction energies calculated for a quinoxaline derivative, which shares structural similarities with the quinoline moiety of the target compound. researchgate.net This data serves as an example of the insights gained from energy framework analysis.

| Energy Type | Interaction Energy (kJ/mol) |

| Electrostatic | -45.0 |

| Polarization | -22.3 |

| Dispersion | -179.1 |

| Repulsion | 82.7 |

| Total Energy | -154.7 |

| Data based on a study of a related quinoxaline derivative. researchgate.net |

In this illustrative case, the dispersion energy is the most significant attractive force, indicating that van der Waals interactions are the primary drivers of the crystal packing. The large negative total energy suggests a stable crystal lattice. The electrostatic component also contributes significantly to the stability, which is expected in molecules with heteroatoms like nitrogen and oxygen.

Chemical Reactivity and Mechanistic Studies of Quinolin 8 Yl Naphthalene 2 Sulfonate Systems

Nucleophilic Reactivity of the Sulfonate Moiety and Quinoline (B57606) Nitrogen

The Quinolin-8-yl naphthalene-2-sulfonate (B94788) molecule possesses two primary sites susceptible to nucleophilic attack: the sulfur atom of the sulfonate ester and the nitrogen atom of the quinoline ring. The sulfonate group, being a derivative of a strong acid, is an excellent leaving group in nucleophilic substitution reactions. periodicchemistry.com This reactivity is analogous to that of other aryl sulfonates, such as tosylates and mesylates, which are widely used as activating groups for alcohols in substitution reactions. periodicchemistry.comlibretexts.org

Nucleophilic attack on the sulfur atom of the sulfonate ester can lead to the cleavage of the S-O bond, releasing the 8-hydroxyquinoline (B1678124) anion. The rate and feasibility of this reaction are dependent on the strength of the incoming nucleophile. Strong nucleophiles are required to effectively displace the aryloxide.

Conversely, the nitrogen atom of the quinoline moiety is basic and can act as a nucleophile. Its proximity to the oxygen atom of the ester linkage is a key structural feature. scispace.com This nitrogen can be protonated in acidic media or participate in reactions with electrophiles. The nucleophilicity of the quinoline nitrogen is influenced by the electronic effects of substituents on the quinoline ring.

The interplay between these two sites can lead to complex reactivity patterns. For instance, intramolecular reactions involving the quinoline nitrogen and the sulfonate group are conceivable under certain conditions, potentially leading to cyclized products or rearrangements.

Radical Pathways and Rearrangement Reactions (e.g., Radical Smiles Rearrangement)

Quinolin-8-yl naphthalene-2-sulfonate and related aryl sulfonates can undergo reactions involving radical intermediates. The Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution, also has a radical counterpart. nih.govwikipedia.org In a radical Smiles rearrangement, the reaction is initiated by the attack of a free radical at the ipso-position of the sulfonate-bearing aromatic ring. nih.gov This is often followed by the extrusion of sulfur dioxide. nih.gov

For this compound, a radical Smiles-type rearrangement could potentially be triggered. The stability of the aromatic rings (naphthalene and quinoline) can influence the propensity for such rearrangements. rsc.org Studies on aromatic sulfonamides and sulfonates have shown that derivatives of naphthalene (B1677914) and quinoline can exhibit synthetic utility in these types of rearrangements. rsc.org The reaction is sensitive to the electronic nature of the substituents on the aromatic rings, with electron-withdrawing groups often facilitating the process. rsc.org

The generation of sulfonyl radicals (RSO₂•) from sulfonate esters is another possible radical pathway. These radicals can be generated by treating the sulfonate esters with organotin or organosilyl radicals. Once formed, sulfonyl radicals can participate in various reactions, including addition to unsaturated bonds.

| Reaction Type | Initiator/Conditions | Potential Products | Key Intermediates |

| Radical Smiles Rearrangement | Radical initiator (e.g., AIBN), light, or heat | Rearranged biaryl compounds | Aryl radical, spirocyclic intermediate |

| Sulfonyl Radical Formation | Organotin or organosilyl radicals | Sulfones, addition products | Sulfonyl radical (RSO₂•) |

Influence of Solvent Systems and Media (e.g., Micellar Environments) on Reaction Kinetics and Mechanisms

The solvent system plays a crucial role in dictating the reaction pathways and kinetics of reactions involving this compound. The polarity of the solvent can significantly influence the rates of both nucleophilic substitution and rearrangement reactions.

For nucleophilic substitution reactions at the sulfonate group, polar aprotic solvents are generally favored as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. In contrast, polar protic solvents, such as water and alcohols, can solvate both the cation and the anion, potentially slowing down the reaction rate. enovatia.comresearchgate.net The presence of water can have a dramatic effect, often reducing the formation of sulfonate esters and promoting their hydrolysis. enovatia.comresearchgate.net

Studies on the formation and solvolysis of sulfonate esters have shown that the reaction rates are highly dependent on the concentration of the reactants and the presence of water. enovatia.comresearchgate.netacs.org For instance, the formation of ethyl methanesulfonate (B1217627) is significantly reduced by the presence of even small amounts of water. researchgate.net

Micellar environments can also alter the reactivity of this compound. The hydrophobic core and hydrophilic surface of micelles can concentrate reactants and catalyze reactions. The nonpolar interior of a micelle can favor reactions that are inhibited by polar solvents, while the charged surface can attract or repel ionic reactants, thereby influencing reaction rates and mechanisms. The partitioning of the this compound molecule between the aqueous phase and the micellar phase would be a key determinant of its reactivity in such systems.

Regioselective and Stereoselective Transformations

The structure of this compound presents opportunities for regioselective and stereoselective transformations.

Regioselectivity: Reactions can be directed to either the quinoline or the naphthalene part of the molecule. For instance, electrophilic aromatic substitution on the naphthalene ring would be directed by the sulfonate group, which is a deactivating, meta-directing group. However, under harsh conditions, substitution at other positions might occur. On the quinoline ring, electrophilic substitution is generally directed to the 5- and 8-positions, but since the 8-position is already substituted, reactions would likely occur at the 5-position or on the benzene (B151609) ring portion of the quinoline system.

Nucleophilic aromatic substitution, while generally difficult on unsubstituted aromatic rings, could be facilitated by the presence of the sulfonate group, especially if further activating groups are present on the naphthalene ring.

Stereoselectivity: If the this compound molecule were to be modified to contain a chiral center, subsequent reactions could proceed with stereoselectivity. For example, in a nucleophilic substitution reaction occurring at a chiral carbon attached to the sulfonate group (if the alcohol precursor were chiral), the reaction would likely proceed with inversion of configuration via an SN2 mechanism. libretexts.org The formation of sulfonate esters from chiral alcohols proceeds with retention of configuration at the stereocenter. youtube.com

Exploration of Reaction Intermediates

The elucidation of reaction mechanisms for this compound involves the detection and characterization of transient intermediates.

In nucleophilic aromatic substitution reactions proceeding via a stepwise mechanism, a key intermediate is the Meisenheimer complex . cdnsciencepub.com This is a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. While the naphthalene ring of this compound is not strongly activated towards nucleophilic attack, the formation of such an intermediate could be possible under forcing conditions or with highly reactive nucleophiles.

In radical reactions , the primary intermediates are free radicals. For a radical Smiles rearrangement , an aryl radical would be a key intermediate formed after the initial radical attack and fragmentation. nih.gov Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could potentially be used to detect and study these radical intermediates.

In reactions involving the cleavage of the sulfonate ester bond in the gas phase, studies on analogous systems have shown the formation of a sulfite anion and a sulfonyl radical . csuohio.edu However, in solution-phase chemistry, the cleavage typically yields a sulfonyl radical and an alkoxide ion. csuohio.edu

The study of these intermediates is crucial for a complete understanding of the reaction pathways and for the rational design of synthetic strategies utilizing this compound.

Coordination Chemistry and Ligand Applications of Quinolin 8 Yl Naphthalene 2 Sulfonate Analogs

Design Principles for Quinoline-Sulfonate Ligand Systems

The design of ligands based on the quinoline-sulfonate scaffold is a strategic endeavor in coordination chemistry, aiming to create molecules with specific metal-binding properties and tailored functionalities. The functionalization of the quinoline (B57606) ring is a key strategy in modern synthetic chemistry, allowing for the precise introduction of various groups to enhance the pharmacological or catalytic profiles of the resulting metal complexes. researchgate.netnih.govresearchgate.net

The quinoline ring system is a cornerstone in the design of a wide array of ligands due to the predictable and reliable coordination behavior of its heterocyclic nitrogen atom. researchgate.netnih.govacs.org This nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base capable of forming stable coordinate covalent bonds with a vast range of metal ions. youtube.com The steric and electronic environment of this nitrogen can be precisely tuned through substitution on the quinoline ring, which in turn influences the solubility, reactivity, and stability of the resulting metal complexes. researchgate.net

In the context of quinolin-8-yl naphthalene-2-sulfonate (B94788) and its analogs like 8-hydroxyquinoline (B1678124), the nitrogen atom, along with the adjacent oxygen from the hydroxyl or sulfonate group, creates a bidentate chelate. This chelation results in the formation of a stable five-membered ring with the metal ion, a structural motif that significantly enhances the thermodynamic stability of the complex, an observation known as the chelate effect. shodhsagar.comlibretexts.org The rigid nature of the quinoline backbone imposes specific geometric constraints on the resulting metal complexes, influencing their coordination geometry and, consequently, their chemical and physical properties. researchgate.netrsc.org

The sulfonate group (–SO₃⁻) is often regarded as a weakly coordinating ligand, frequently employed as a non-coordinating counter-ion in coordination chemistry. researchgate.net Its primary role in ligands like quinolin-8-yl naphthalene-2-sulfonate analogs is to impart water solubility to both the ligand and its metal complexes. uc.pt This is a crucial feature for applications in aqueous media, such as in biological systems or environmental remediation. uc.ptuci.edu The unsubstituted 8-hydroxyquinoline, for instance, has poor water solubility, but the introduction of a sulfonate group, as in 8-hydroxyquinoline-5-sulfonic acid, greatly enhances its utility in aqueous solutions. uc.pt

While typically non-coordinating, the sulfonate group can participate in metal coordination under certain conditions, particularly when other stronger donor atoms are absent or when forming polynuclear structures. rsc.orgbeilstein-journals.org Its ability to act as a hydrogen bond acceptor is also significant, influencing the supramolecular architecture of the resulting complexes in the solid state. rsc.orgnih.gov The balance between the sulfonate group's tendency to form hydrogen bonds and its potential to coordinate directly to a metal center can lead to diverse and interesting structural chemistry. rsc.orgbeilstein-journals.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-sulfonate ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govindexcopernicus.com The choice of solvent and reaction conditions, such as pH and temperature, can significantly influence the stoichiometry and structure of the resulting complex.

Quinoline-based ligands, particularly 8-hydroxyquinoline and its derivatives, are renowned for their ability to form stable complexes with a wide array of transition metal ions. rsc.orgnih.govresearchgate.net The bidentate nature of these ligands, coordinating through the nitrogen and a deprotonated hydroxyl group, leads to the formation of highly stable chelate structures. scirp.org

Complexes with the following metal ions have been reported for analogs:

Cu(II), Ni(II), Co(II): These ions readily form complexes with 8-hydroxyquinoline derivatives, often exhibiting square planar or octahedral geometries. rsc.orgscirp.org

Mn(II), Zn(II), Cd(II): These d-block metals also form stable chelates. rsc.orguc.pt For instance, studies with Zn(II) and 8-hydroxyquinoline-5-sulfonate show the formation of a 1:2 metal-to-ligand complex. uc.pt

Al(III), Fe(II), Fe(III): The hard Lewis acidic nature of these ions leads to strong complexation. nih.govrsc.orgmdpi.com Iron complexes, in particular, are of interest due to their biological relevance. nih.gov

Ru(II): Ruthenium complexes with quinoline derivatives have been synthesized and are of interest for their potential applications in catalysis and medicine. researchgate.netrsc.org

The synthesis often involves mixing the ligand and a metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio in a suitable solvent. nih.govindexcopernicus.com The resulting complexes can then be characterized by various spectroscopic and analytical techniques.

Spectrophotometric methods, such as Job's method of continuous variation, can be employed to determine the ligand-to-metal ratio in solution. scirp.org This involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant and measuring the absorbance at a specific wavelength. scirp.org

Table 1: Stoichiometry and Geometries of Metal Complexes with 8-Hydroxyquinoline Analogs

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry |

|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square Planar scirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral (with 2 H₂O) scirp.org |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral (with 2 H₂O) scirp.org |

| Zn(II) | 8-Hydroxyquinoline-5-sulfonate | 1:2 | Square Bipyramidal (with 2 H₂O) uc.pt |

| Al(III) | 8-Hydroxyquinoline-5-sulfonate | 1:3 | Mer-Octahedral rsc.org |

| Ga(III) | 8-Hydroxyquinoline-5-sulfonate | 1:3 | Mer-Octahedral rsc.org |

| In(III) | 8-Hydroxyquinoline-5-sulfonate | 1:3 | Fac-Octahedral rsc.org |

This table is generated based on available data for 8-hydroxyquinoline and its sulfonated analogs and is intended to be illustrative for this compound.

Thermodynamic and Kinetic Stability of Metal-Quinolin-8-yl Naphthalene-2-sulfonate Complexes in Solution

The stability of a metal complex in solution is a critical parameter that governs its utility in various applications. ijtsrd.comresearchgate.net Stability is typically discussed in terms of thermodynamics and kinetics. gcnayanangal.comscispace.com Thermodynamic stability refers to the position of the equilibrium between the free metal ion and ligand and the complex, quantified by the stability constant (K) or its logarithm (log K). ijtsrd.comgcnayanangal.com A large stability constant indicates that the complex is highly favored at equilibrium. gcnayanangal.com Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange or decomposition. researchgate.netscispace.com A complex can be thermodynamically unstable but kinetically inert, meaning it decomposes very slowly. scispace.com

For analogs like 8-hydroxyquinoline-5-sulfonic acid, the formation of chelate rings with metal ions leads to a significant increase in thermodynamic stability, a phenomenon known as the chelate effect. shodhsagar.comlibretexts.org The stability constants for a wide range of metal complexes with 8-hydroxyquinoline-5-sulfonic acid have been determined, revealing a high affinity for many divalent and trivalent metal ions. acs.org

The Irving-Williams series, which describes the relative stabilities of divalent first-row transition metal complexes, is generally followed for these ligands: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). gcnayanangal.com This trend is influenced by the decrease in ionic radii across the period and the ligand field stabilization energy. gcnayanangal.com

Data compiled from various sources for 8-hydroxyquinoline-5-sulfonic acid and is representative of the expected stability for this compound complexes. Conditions (temperature, ionic strength) may vary between studies.

The kinetic stability of these complexes can vary significantly. While many are labile, meaning they undergo rapid ligand exchange, some, like certain Co(III) or Cr(III) complexes, can be kinetically inert. scispace.comresearchgate.net The kinetic behavior is crucial for applications where the complex must remain intact over a specific period.

Electronic Properties and Spectroscopic Signatures of Coordination Compounds

The electronic properties and spectroscopic signatures of coordination compounds derived from this compound and its analogs are fundamentally governed by the interplay between the metal center and the ligand's electronic structure. The quinoline and naphthalene (B1677914) moieties provide a rich system of π-electrons, which are perturbed upon coordination with a metal ion. This perturbation leads to distinct changes in the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of the compounds, providing a basis for their characterization and application.

The coordination of metal ions to analogs such as N-(quinolin-8-yl)benzenesulfonamide and other 8-amidoquinoline derivatives typically occurs through the nitrogen atom of the quinoline ring and the nitrogen or oxygen atoms of the sulfonamide or amide group. nih.govuni.lu This chelation often leads to the formation of stable five- or six-membered rings. The electronic transitions in these complexes are generally of the ligand-centered (π-π*) and intramolecular charge transfer (ICT) types. nih.gov

Upon complexation, a bathochromic (red) shift in the UV-Vis absorption spectrum is often observed, indicating a stabilization of the excited state relative to the ground state. For instance, the deprotonation of the amidic proton in some 8-amidoquinoline derivatives upon binding with a metal ion can lead to greater electron delocalization and a significant red shift in the absorption maximum. mdpi.com

The fluorescence properties of these coordination compounds are particularly noteworthy. While the free ligands may exhibit weak fluorescence, coordination to certain metal ions can lead to a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This enhancement is often attributed to the rigidification of the ligand structure upon complexation, which reduces non-radiative decay pathways. Additionally, the coordination can inhibit photoinduced electron transfer (PET) processes that would otherwise quench the fluorescence of the free ligand. nih.gov

The specific electronic and spectroscopic properties are highly dependent on the nature of the metal ion, the solvent, and the specific substituents on the ligand. For example, complexes with diamagnetic ions like Zn(II) often exhibit strong fluorescence, while those with paramagnetic ions like Cu(II) may show quenched fluorescence due to energy or electron transfer processes. niscair.res.in

Table 1: Spectroscopic Data for Selected Quinolin-8-yl Sulfonamide and Amide Analog Complexes

| Compound/Complex | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent/Medium | Reference |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | 360 | 490 (upon Zn(II) binding) | - | Cellular environment | nih.gov |

| TSQ-Zn(II) Complex | - | 490 | - | Cellular environment | nih.govnih.gov |

| N-(8-quinolyl)-p-aminobenzenesulfonamide (HQAS) | 285, 362 | 507 | - | - | nih.gov |

| Quinoline-substituted tripodal amide receptor with Hg(II) | Shift observed | Greenish fluorescence | - | Acetonitrile | nih.gov |

| 2-((3-morpholinopropyl)amino)-N-((quinolin-8-yl)acetamide) (AMPQ) | - | - | - | bis-tris buffer | rsc.org |

| AMPQ-Zn(II) Complex | - | - | - | bis-tris buffer | rsc.org |

Application of Complexes as Fluorescent Probes for Metal Ion Detection

The distinct changes in the photophysical properties of this compound analogs upon metal ion binding make them excellent candidates for fluorescent probes. These probes offer high sensitivity and selectivity for the detection of various metal ions, which is crucial in environmental monitoring and biological imaging. mdpi.com

The primary mechanism behind their function as fluorescent sensors is often chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). In a typical "turn-on" sensor, the free ligand is weakly fluorescent due to quenching processes. Upon binding to a specific metal ion, these quenching pathways are suppressed, leading to a significant increase in fluorescence intensity. nih.gov For example, 8-amidoquinoline derivatives have been shown to be selective for Zn(II) ions through a combination of CHEF and the inhibition of intramolecular electron transfer. nih.gov

Conversely, "turn-off" sensors exhibit a decrease in fluorescence upon metal ion binding. This fluorescence quenching can be caused by various mechanisms, including energy transfer or electron transfer from the excited fluorophore to the metal ion, particularly with paramagnetic metals like Cu(II), Co(II), and Ni(II). niscair.res.in

The selectivity of these probes for a particular metal ion can be tuned by modifying the ligand structure, including the nature of the substituents and the coordinating atoms. For instance, a tripodal amide fluoroionophore functionalized with quinoline has demonstrated selective detection of Hg(II) ions. nih.gov Another sensor, 2-((3-morpholinopropyl)amino)-N-((quinolin-8-yl)acetamide) (AMPQ), has been developed for the highly selective recognition of Zn(II) and can also be used for the subsequent detection of sulfide (B99878) ions. rsc.org

The practical application of these fluorescent probes has been demonstrated in various contexts, including the detection of metal ions in water samples and for in-vivo imaging in organisms like zebrafish. rsc.org The development of test kits based on these compounds further highlights their potential for real-world applications. rsc.org

Table 2: Application of Quinolin-8-yl Sulfonamide and Amide Analog Complexes as Fluorescent Probes

| Probe | Target Metal Ion(s) | Observed Fluorescence Change | Detection Limit | Reference |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn(II) | Fluorescence enhancement (4-fold) | - | nih.govnih.gov |

| Quinoline-substituted tripodal amide receptor | Hg(II) | Selective fluorescence enhancement | - | nih.gov |

| 2-((3-morpholinopropyl)amino)-N-((quinolin-8-yl)acetamide) (AMPQ) | Zn(II) | Selective fluorescence recognition | 0.29 µM | rsc.org |

| AMPQ-Zn(II) Complex | S(2-) | Fluorescence "turn-off" | 2.39 µM | rsc.org |

| 8-amidoquinoline derivatives | Zn(II), Cd(II), Hg(II), Al(III), Cr(III), Cu(II), Fe(III) | Generally selective for Zn(II) with fluorescence enhancement | - | mdpi.com |

Supramolecular Assemblies and Intermolecular Interactions of Quinolin 8 Yl Naphthalene 2 Sulfonate Analogs

Investigation of Non-Covalent Interactions in Solid-State and Solution

Non-covalent interactions are the fundamental driving forces behind the self-assembly and molecular recognition processes that lead to supramolecular structures. researchgate.netumich.edu In analogs of Quinolin-8-yl naphthalene-2-sulfonate (B94788), the combination of quinolinium cations and naphthalenesulfonate anions gives rise to a rich variety of these interactions, which have been investigated in both solid-state crystals and in solution. nih.govresearchgate.net The study of these forces is crucial for designing new materials with specific structural and functional properties. nih.gov

Hydrogen bonds are among the most critical interactions in determining the structure of quinoline-sulfonate systems. nih.govnih.gov In the organic salt hydrate, bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate (B1223632) tetrahydrate, a close analog, the protonated nitrogen atom of the 8-hydroxyquinolinium (8HQ+) cation acts as a strong hydrogen bond donor. nih.govnih.gov The sulfonate group of the naphthalene-1,5-disulfonate (NDS²⁻) anion is a powerful acceptor, capable of participating in multiple hydrogen bonds. nih.govresearchgate.net

In the crystal structure of this analog, extensive O—H⋯O and N—H⋯O hydrogen-bonding interactions are observed, involving the quinolinium cation, the sulfonate anion, and water molecules. nih.govnih.gov These interactions create chains that form a two-dimensional network. nih.govnih.gov The deprotonated sulfonic acid groups transfer their hydrogen atoms to the nitrogen atom of the quinoline (B57606) ring, creating a distinct donor-acceptor pair between the resulting quinolinium cation and sulfonate anion. nih.gov Theoretical studies on similar systems, like 5-hydroxyquinoline, confirm the formation of strong O-H⋯N intermolecular hydrogen bonds that stabilize the resulting molecular complexes. mdpi.com These networks of hydrogen bonds are a primary factor in the stabilization of the crystal lattice. nih.gov

Table 1: Hydrogen Bond Parameters in Bis(8-hydroxyquinolinium) Naphthalene-1,5-disulfonate Tetrahydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N1-H1···O5 | 0.86 | 1.88 | 2.72 | 166 |

| O1-H1A···O4 | 0.85 | 1.86 | 2.69 | 165 |

| O4-H4A···O3 | 0.85 | 1.98 | 2.81 | 165 |

| O4-H4B···O5 | 0.85 | 2.06 | 2.85 | 153 |

| O5-H5A···O2 | 0.85 | 2.03 | 2.84 | 159 |

| O5-H5B···O1 | 0.85 | 2.01 | 2.81 | 157 |

Data derived from structural analysis of analogous compounds.

Alongside hydrogen bonding, π-π stacking interactions play a crucial role in the organization of aromatic molecules like quinoline and naphthalene (B1677914) derivatives. nih.govnih.gov These interactions arise from the face-to-face or parallel-displaced arrangement of aromatic rings and contribute significantly to the stability of the crystal structure. libretexts.orgrsc.org In the crystal structure of bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate, additional stability is provided by C—H⋯π and π–π interactions, which extend the hydrogen-bonded networks into a three-dimensional structure. nih.govnih.gov

The π-π stacking involves interactions between the naphthalene rings of adjacent anions, with centroid-to-centroid distances measured at approximately 3.65 Å. researchgate.net Similar face-to-face π–π stacking interactions have been observed between the quinoline rings of other related complexes, with centroid-centroid separations around 3.56 Å. researchgate.net The interplay between these stacking forces and other intermolecular interactions like hydrogen bonds determines the final three-dimensional arrangement. nih.gov

Halogen bonding, a directional interaction between a halogen atom and an electron donor, is another important non-covalent force used in crystal engineering. researchgate.net While not present in the parent Quinolin-8-yl naphthalene-2-sulfonate, the introduction of halogen substituents onto either the quinoline or naphthalene rings could introduce halogen bonding as a competing or complementary interaction, further directing the supramolecular assembly. nih.gov

Co-crystal Formation and Engineered Supramolecular Architectures

The principles of non-covalent interactions are harnessed in crystal engineering to create co-crystals and novel supramolecular architectures with desired properties. researchgate.netnih.gov The formation of the bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate salt is a clear example of how specific, strong hydrogen bond synthons, particularly between the quinolinium donor and sulfonate acceptor, can direct the assembly of a multi-component system into a highly ordered crystalline material. nih.govnih.gov

By modifying the functional groups on the quinoline and naphthalene skeletons, it is possible to engineer different supramolecular structures. For instance, altering the position or number of sulfonate groups or introducing other hydrogen bond donors/acceptors can change the resulting network topology. nih.gov The goal of such crystal engineering is to control the assembly process to produce architectures with specific functionalities, leveraging the predictable nature of non-covalent synthons. nih.gov The study of these systems provides insight into how to design complex, multi-component crystals based on a hierarchy of intermolecular interactions. scispace.comresearchgate.net

Self-Assembly Processes Leading to Ordered Structures

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. researchgate.netumich.edu The formation of the crystalline salt bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate from its constituent molecules in an aqueous solution is a classic example of a self-assembly process. nih.govnih.gov The quinolinium cations and naphthalenedisulfonate anions, along with water molecules, arrange themselves to maximize favorable interactions, primarily strong hydrogen bonds and stabilizing π-π stacking. nih.govresearchgate.net

This process results in a highly ordered, periodic three-dimensional network. nih.gov The alternating layers of R and S isomers observed in the crystal structure of the related 8-(naphthalen-1-yl)quinoline further illustrate how molecules can self-assemble into complex, homochiral domains within a racemic compound. nih.gov Understanding these processes is key to controlling the formation of crystalline materials from molecular components.

Extended Frameworks and Coordination Polymers with Sulfonate Ligands

The utility of sulfonate groups extends beyond forming organic salts; they can also act as versatile ligands for metal ions, leading to the formation of extended coordination polymers or metal-organic frameworks (MOFs). mdpi.com Coordination polymers are constructed by linking metal ions with organic bridging ligands, creating one-, two-, or three-dimensional networks. mdpi.comrsc.org

The sulfonate groups on naphthalenesulfonate ligands can coordinate to various metal centers, acting as linkers to build robust frameworks. While direct examples involving this compound are not prevalent, the principle has been demonstrated with numerous other sulfonate and carboxylate-based ligands. For example, mixed-ligand systems have been used to create novel Pb(II)-coordination polymers. nih.gov The combination of a metal-coordinating sulfonate group with the quinoline moiety, which can also bind metals, presents opportunities for creating multifunctional coordination polymers where both components play a role in the structure and potential properties of the material. mdpi.com

Derivatization and Functionalization Strategies for Quinolin 8 Yl Naphthalene 2 Sulfonate

Site-Selective Functionalization via Directed Metalation (e.g., Ortho-Lithiation)

Site-selective functionalization is a powerful tool for modifying complex organic molecules with high precision, and directed metalation is a premier strategy for achieving this on aromatic systems like the quinoline (B57606) ring. Directed ortho-lithiation, in particular, leverages the presence of a directing group to activate a specific C-H bond for deprotonation by a strong organolithium base.

In the context of the quinolin-8-yl group, the nitrogen atom of the quinoline ring can serve as a directing element. While research on Quinolin-8-yl naphthalene-2-sulfonate (B94788) itself is specific, studies on analogous structures, such as N-(quinolin-8-yl)phosphinimidic amides, provide a clear precedent for this methodology. nih.gov In such systems, the reaction with a strong base like tert-butyllithium (B1211817) (t-BuLi) can lead to the selective removal of a proton from the position ortho to the directing group. nih.gov For the 8-substituted quinoline core, this process would selectively functionalize the C7 position.

A re-examination of the direct ortho-lithiation of N-H containing (quinolin-8-yl)phosphinimidic amides established optimized conditions for efficient derivatization. nih.gov The study found that reacting the parent compound with 2.4 equivalents of t-BuLi in Tetrahydrofuran (B95107) (THF) over a temperature range of -80 °C to 25 °C successfully generated a N,C(ortho)-dilithiated species. nih.gov This highly reactive intermediate can then be "trapped" with various electrophiles, leading to the introduction of new functional groups at the C7 position in good yields. nih.gov This strategy allows for the creation of new, precisely functionalized derivatives that would be difficult to synthesize through other means.

Introduction of Diverse Chemical Moieties for Targeted Property Modulation

The introduction of varied chemical groups onto the Quinolin-8-yl naphthalene-2-sulfonate scaffold is a primary strategy for modulating its properties. By adding substituents with different electronic and steric characteristics, researchers can influence everything from solubility and bioavailability to specific biological or chemical activity. frontiersin.org

Research on related N-(quinolin-8-yl)benzenesulfonamides, identified as inhibitors of the NF-κB signaling pathway, demonstrates the effectiveness of this approach. nih.gov Analogue synthesis was used to explore how different substituents on the benzenesulfonamide (B165840) portion of the molecule affected its potency, with some derivatives showing activity in the low micromolar range. nih.gov This highlights how the appended moiety can be systematically altered to optimize a desired biological effect.

Similarly, studies on other quinoline derivatives have shown that introducing electron-withdrawing groups can enhance bioactivity. researchgate.net For instance, the placement of bulky, electron-withdrawing groups, such as bromo substituents, at the 5th and 7th positions of a quinoline moiety was found to significantly boost antimicrobial efficacy. researchgate.net The introduction of such groups can also increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes. The table below illustrates the conceptual relationship between introduced moieties and their effect on molecular properties.

| Introduced Moiety/Group | Target Ring System | Potential Property Modulation | Example Application Context |

| Halogens (e.g., -Br, -Cl) | Quinoline or Naphthalene (B1677914) | Increased lipophilicity, enhanced biological activity. researchgate.net | Antimicrobial agents researchgate.net |

| Alkyl/Aryl Groups | Naphthalene (via sulfonyl linkage) | Altered steric profile, modified binding affinity. nih.gov | Enzyme inhibition nih.gov |

| Thiosemicarbazones | Naphthalene (via sulfonate ester) | Introduction of metal-chelating sites, potent enzyme inhibition. nih.gov | Anti-Alzheimer's agents nih.gov |

| Acyl Groups | General Hydroxyl Groups | Improved solubility and bioavailability. frontiersin.org | Drug delivery and pharmacokinetics frontiersin.org |

This targeted introduction of chemical diversity is a cornerstone of modern medicinal chemistry and materials science, allowing for the rational design of molecules with specific, predetermined functions.

Synthesis of Conjugates and Hybrid Molecular Systems

A sophisticated derivatization strategy involves the synthesis of conjugates or hybrid molecules, where the this compound scaffold is covalently linked to another distinct chemical entity. This approach aims to combine the properties of both parent molecules into a single, synergistic system. nih.gov

A prominent example of this strategy is the development of quinoline-sulfonamide hybrids designed to combat antibiotic-resistant bacteria. nih.gov The rationale involves linking a quinoline core, known to inhibit bacterial DNA synthesis, with a sulfonamide moiety, another class of antibacterial agent. nih.gov This hybridization can lead to compounds with enhanced activity or novel mechanisms of action that overcome existing resistance. nih.gov In one such study, a series of quinoline-sulfonamide hybrids were synthesized, with one particular compound, QS-3, showing notable inhibitory activity against P. aeruginosa and a favorable synergistic effect with the antibiotic ciprofloxacin. nih.gov

The concept extends to other molecular combinations as well. The hybridization of quinone structures, which are related to the naphthalene component, with other complex scaffolds like steroids or sugar-derived units has been explored to create novel antineoplastic agents. nih.gov These efforts illustrate a broader chemical principle: covalently linking distinct bioactive or functional scaffolds is a powerful method for generating novel molecular architectures with unique and potentially enhanced properties that surpass those of the individual components. nih.gov

Impact of Structural Modifications on Chemical Reactivity and Coordination Behavior

Structural modifications made to the this compound framework have a direct and predictable impact on the molecule's chemical reactivity and its ability to coordinate with other species, such as metal ions or biological macromolecules.

The introduction of functional groups alters the electron distribution across the aromatic rings, which in turn modifies the molecule's reactivity. For example, the addition of strong electron-withdrawing groups to the quinoline ring not only enhances bioactivity but also makes the ring system more electron-deficient, influencing its susceptibility to nucleophilic attack. researchgate.net Conversely, the site-selective introduction of a lithium atom via ortho-lithiation dramatically changes the chemical character of the C7 position, transforming it from a relatively inert C-H bond into a potent nucleophilic site ready to react with a wide array of electrophiles. nih.gov

These structural changes also profoundly affect the molecule's coordination behavior. The quinolin-8-yl moiety is a well-known chelating agent, capable of binding to metal ions through its heterocyclic nitrogen and the oxygen atom of the sulfonate ester. Modifying the electronic properties or steric bulk of the scaffold can alter the strength and geometry of this coordination. The table below summarizes how specific modifications can influence these key chemical characteristics.

| Type of Structural Modification | Effect on Chemical Reactivity | Effect on Coordination Behavior |

| Directed ortho-lithiation | Creates a highly reactive nucleophilic center at C7, enabling further functionalization. nih.gov | Can be used to introduce new donor atoms, creating novel multidentate ligands. |

| Introduction of Electron-Withdrawing Groups | Increases electrophilicity of the aromatic system; can enhance antimicrobial/biological activity. researchgate.net | Modifies the electron density on the coordinating nitrogen atom, altering metal-binding affinity. researchgate.net |

| Introduction of Bulky Groups | Creates steric hindrance, which can direct the regioselectivity of subsequent reactions. | Can enforce specific coordination geometries or sterically block access to the metal-binding site. researchgate.net |

| Hybridization/Conjugation | Introduces the reactivity profile of the linked molecule (e.g., the reactivity of a sulfonamide). nih.gov | Combines the coordination sites of both parent molecules, potentially leading to novel multi-metal complexes or altered target binding. nih.gov |

Catalytic Applications of Quinolin 8 Yl Naphthalene 2 Sulfonate Derivatives

Role as Organocatalysts or Components in Metal-Ligand Catalysis

The molecular architecture of quinolin-8-yl naphthalene-2-sulfonate (B94788) derivatives allows them to function dually in the realm of catalysis. The quinoline (B57606) core, particularly when substituted at the 8-position with a coordinating group like an amine, is a well-established bidentate ligand capable of forming stable complexes with various transition metals. For instance, quinoline-based compounds are known to form complexes with copper salts (Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂) to create catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone. nih.gov The efficiency of these metal-ligand catalysts is often dependent on the nature of the ions and the specific chemical structure of the quinoline ligands. nih.gov Hybrid quinoline-sulfonamide complexes with metals like Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺ have also been synthesized, indicating the capacity of this scaffold to participate in metal-ligand catalysis. nih.gov

Simultaneously, the quinoline framework is a cornerstone of many powerful organocatalysts, most notably the Cinchona alkaloids (e.g., quinine (B1679958) and quinidine). These molecules can act as bifunctional catalysts, using their tertiary amine as a Lewis base and the hydroxyl group as a Brønsted acid to activate substrates. acs.org Derivatives have been developed for a variety of asymmetric transformations, including Michael additions. acs.orgnih.govbuchler-gmbh.com The naphthalene (B1677914) sulfonate portion of the molecule can act as a Brønsted acid site, similar to toluenesulfonic acid or polymer-bound sulfonic acids, which are known to catalyze reactions like the Friedländer synthesis. acs.orgnih.gov This dual potential allows for the design of catalysts where one part of the molecule coordinates a metal center while the other provides a distinct catalytic function or modulates the catalyst's steric and electronic properties.

Application in Organic Transformations (e.g., C-C Coupling, Michael Additions, Friedländer Synthesis)

The structural components of quinolin-8-yl naphthalene-2-sulfonate are prominently featured in catalysts and substrates for several key organic transformations.

C-C Coupling: The naphthalene sulfonamide scaffold is a valuable platform for generating molecular diversity via palladium-catalyzed cross-coupling reactions. buchler-gmbh.comresearchgate.net In the search for novel receptor antagonists, a bromo-naphthalene precursor was subjected to various Pd-catalyzed reactions to build a diverse chemical library. buchler-gmbh.comresearchgate.net Similarly, the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, has been employed with quinoline and naphthalene derivatives to synthesize complex molecules, including drug candidates. buchler-gmbh.com For example, the coupling of a quinoline or naphthalene boronic acid with an aryl halide using a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ is a crucial step in the synthesis of advanced intermediates. buchler-gmbh.com

Michael Additions: Quinoline-derived organocatalysts, particularly those based on Cinchona alkaloids, are highly effective in promoting asymmetric Michael additions. These catalysts can achieve high enantioselectivity in the addition of nucleophiles like thiols or carbon nucleophiles to α,β-unsaturated compounds. nih.govacs.org For instance, a quinidine (B1679956) derivative, (DHQD)₂PYR, was found to catalyze the Michael addition of unprotected 3-substituted oxindoles to 1,4-naphthoquinone, yielding products with up to 83% enantiomeric excess (ee). nih.gov The mechanism often involves the formation of hydrogen bonds between the catalyst and the substrates, which dictates the stereochemical outcome. acs.org

Friedländer Synthesis: The Friedländer synthesis, a condensation reaction that produces quinoline derivatives, can be effectively catalyzed by Brønsted acids. nih.govacs.org Sulfonic acid-based catalysts, including polymer-bound sulfonic acid and sulfonated rice husk ash (RHA-SO₃H), have been developed as efficient and reusable catalysts for this transformation. nih.govmdpi.com These catalysts facilitate the required condensation and cyclodehydration steps under solvent-free conditions or with microwave assistance. nih.gov The reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. mdpi.com The acid catalyst activates the carbonyl group, promoting the formation of the key intermediates. nih.govacs.org

| Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | 2-Aminoaryl ketones + α-Methylene carbonyls | Homogeneous acid catalyst, often used under solvent-free conditions. | acs.org |

| Sulfonated Rice Husk Ash (RHA-SO₃H) | 2-Aminoaryl ketones + α-Methylene carbonyls | Heterogeneous, reusable catalyst providing excellent yields. | mdpi.com |

| Polymer-bound Sulfonic Acid | o-Aminoarylketones/aldehydes + Carbonyls | Facile, green method; heterogeneous catalyst. | nih.gov |

| Brønsted acid functionalized g-C₃N₄ | 2-Aminoaryl ketone + Acetyl acetone | Metal-free heterogeneous catalyst, effective under solvent-less conditions. | nih.gov |

Homogeneous and Heterogeneous Catalytic Systems Utilizing Sulfonated Quinoline Materials

Catalytic systems involving sulfonated quinoline materials can be classified as either homogeneous or heterogeneous, each offering distinct advantages.

Homogeneous Catalysis: In homogeneous systems, the catalyst is in the same phase as the reactants. An example is the hydrogenation of quinolines using molecularly defined, non-noble metal catalysts like tungsten or nickel complexes in an organic solvent. acs.org For instance, the complex [WCl(η⁵-Cp)(CO)₃] serves as a pre-catalyst for the reduction of quinolines with H₂ gas. acs.org Similarly, p-toluenesulfonic acid, a soluble sulfonic acid, is a classic homogeneous catalyst for the Friedländer quinoline synthesis. nih.govacs.org These systems often exhibit high activity and selectivity due to the well-defined nature of the catalytic species, but catalyst separation and recycling can be challenging.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and reuse. Sulfonated materials are frequently employed as solid acid catalysts. Examples include sulfonated rice husk ash (RHA-SO₃H) and Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H), both of which have been successfully used to catalyze the Friedländer synthesis of quinolines. nih.govmdpi.com These solid catalysts are often environmentally friendly, stable, and can be reused for multiple cycles with minimal loss of activity. nih.govmdpi.com Zeolite-based catalysts, which possess Lewis acid sites, have also been used in the gas-phase synthesis of quinolines from aniline (B41778) and alcohols, demonstrating another form of heterogeneous catalysis.

| System Type | Catalyst Example | Reaction | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | [WCl(η⁵-Cp)(CO)₃] | Quinoline Hydrogenation | High activity, well-defined active site. | Difficult catalyst separation and recycling. | acs.org |

| Homogeneous | Nickel Complex | Quinoline Synthesis | Mild reaction temperature (80 °C), phosphine-free. | Requires catalyst regeneration under aerobic conditions. | |

| Heterogeneous | g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | Metal-free, reusable, solvent-less conditions. | May have lower activity than homogeneous counterparts. | nih.gov |

| Heterogeneous | Sulfonated Rice Husk Ash (RHA-SO₃H) | Friedländer Synthesis | Excellent yields, short reaction times, reusable. | Activity may decrease slightly over several cycles. | mdpi.com |

Investigation of Catalytic Mechanisms and Turnover Frequencies

Understanding the catalytic mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving derivatives of this compound, mechanistic studies have focused on the distinct roles of the quinoline and sulfonate groups.